![molecular formula C21H19ClN2O5S2 B1231627 N-[3-[(2-chlorophenyl)sulfamoyl]-4-methoxyphenyl]-4-oxo-4-thiophen-2-ylbutanamide](/img/structure/B1231627.png)
N-[3-[(2-chlorophenyl)sulfamoyl]-4-methoxyphenyl]-4-oxo-4-thiophen-2-ylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-[(2-chlorophenyl)sulfamoyl]-4-methoxyphenyl]-4-oxo-4-thiophen-2-ylbutanamide is a sulfonamide.
Aplicaciones Científicas De Investigación
Pollutant Removal Techniques
The compound N-[3-[(2-chlorophenyl)sulfamoyl]-4-methoxyphenyl]-4-oxo-4-thiophen-2-ylbutanamide, being a sulfamethoxazole derivative, is considered a persistent organic pollutant. It has been reported that sulfamethoxazole and its derivatives are found in various environmental matrices such as rivers, lakes, groundwater, and sediments. Techniques for the removal of such pollutants include adsorption, Fenton/photo-Fenton processes, electrochemical oxidation, and photocatalytic degradation. Adsorption involves the formation of strong chemical interactions like hydrogen bonding, electrostatic interaction, π-π, and hydrophobic interactions. Advanced Oxidation Processes (AOPs) use external energy and chemical agents to cleave the structure of sulfamethoxazole derivatives through catalytic degradation by generating hydroxyl radicals. The removal efficiency is dependent on the experimental design and the sustainability and cost factors are crucial for the practical application of these techniques (Prasannamedha & Kumar, 2020).
Therapeutic Applications
Sulfonamide Inhibitors in Medicine
Sulfonamide compounds, such as this compound, are significant classes of synthetic bacteriostatic antibiotics. They are known as sulfa drugs and were extensively used for bacterial infections before the advent of penicillin. Besides their antibiotic properties, sulfonamides are also found in clinically used drugs such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. They have been utilized in antiviral, anticancer agents, and in drugs for Alzheimer’s disease. Sulfonamides continue to be an important class of compounds leading to valuable drugs for various conditions like cancer, glaucoma, inflammation, and dandruff (Gulcin & Taslimi, 2018).
Propiedades
Fórmula molecular |
C21H19ClN2O5S2 |
|---|---|
Peso molecular |
479 g/mol |
Nombre IUPAC |
N-[3-[(2-chlorophenyl)sulfamoyl]-4-methoxyphenyl]-4-oxo-4-thiophen-2-ylbutanamide |
InChI |
InChI=1S/C21H19ClN2O5S2/c1-29-18-10-8-14(23-21(26)11-9-17(25)19-7-4-12-30-19)13-20(18)31(27,28)24-16-6-3-2-5-15(16)22/h2-8,10,12-13,24H,9,11H2,1H3,(H,23,26) |
Clave InChI |
QCGPRAFFLKMLQO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)NC(=O)CCC(=O)C2=CC=CS2)S(=O)(=O)NC3=CC=CC=C3Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


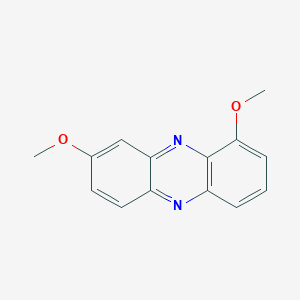
![5-[[2-[2-[[Cyclohexyl(oxo)methyl]amino]-1-oxoethoxy]-1-oxoethyl]amino]-3-methylthiophene-2,4-dicarboxylic acid diethyl ester](/img/structure/B1231546.png)
![4-(2,5-dioxo-1-pyrrolidinyl)-N-[4-(4-methoxyphenyl)-2-thiazolyl]benzamide](/img/structure/B1231549.png)
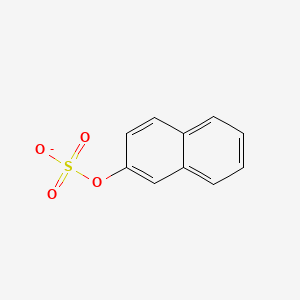
![(1S,3aR,4S,6S)-1,4,7-trimethyl-6-(2-methylprop-1-enyl)-9-pentyl-2,3,3a,4,5,6-hexahydro-1H-phenaleno[2,1-d]oxazole](/img/structure/B1231553.png)
![2-Ethoxy-3-pyridinecarboxylic acid (6-chloro-2-imidazo[1,2-a]pyridinyl)methyl ester](/img/structure/B1231554.png)
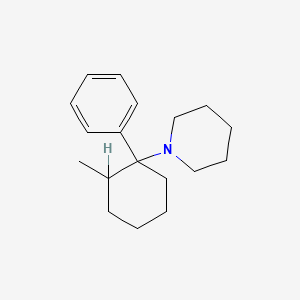
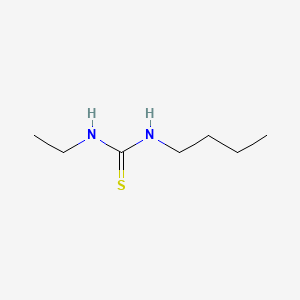
![3,6-diamino-N-[(6Z)-3-(2-amino-6-hydroxy-1,4,5,6-tetrahydropyrimidin-4-yl)-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentaazacyclohexadecan-15-yl]hexanam](/img/structure/B1231557.png)
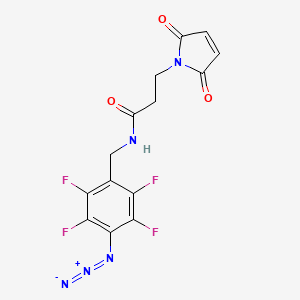
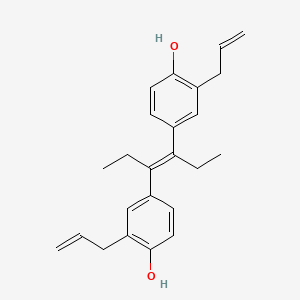
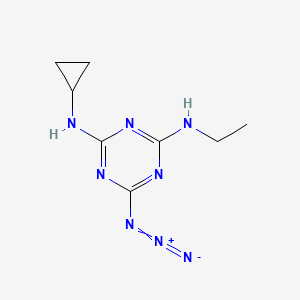
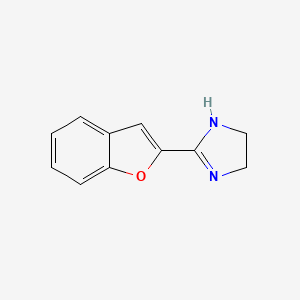
![2-[6-[(5-Chloro-2-methoxyphenyl)sulfamoyl]-2-oxo-1,3-benzoxazol-3-yl]acetic acid ethyl ester](/img/structure/B1231566.png)
